

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Doxycycline

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Compound of Interest

Compound Name: *Cetocycline*

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A Note on "**Cetocycline**": The term "**Cetocycline**" did not yield any results in scientific and medical literature searches, suggesting it may be a hypothetical or novel compound not yet publicly documented. This guide will focus on Doxycycline, a widely used and well-characterized tetracycline antibiotic, to provide a comprehensive example of the requested technical information for a drug of this class.

Introduction

Doxycycline is a broad-spectrum, semi-synthetic tetracycline antibiotic derived from oxytetracycline.[1] It is valued for its bacteriostatic properties, which are achieved by inhibiting protein synthesis in bacteria.[2] Doxycycline's mechanism of action involves reversibly binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the bacterial ribosome.[1] This action effectively halts the elongation of peptide chains and, consequently, bacterial growth.

This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of doxycycline, intended for researchers, scientists, and professionals in drug development. The following sections will detail the absorption, distribution, metabolism, and excretion (ADME) profile of doxycycline, supported by quantitative data from human clinical studies.

Pharmacokinetic Profile

Doxycycline is characterized by its high lipophilicity, which facilitates its absorption and distribution into various tissues.[3] Unlike earlier tetracyclines, its absorption is less affected by food and dairy products.[3]

Absorption

Doxycycline is almost completely absorbed after oral administration, with a bioavailability of approximately 90-100%. Peak plasma concentrations are typically reached within two to three hours after oral intake. Following a 200 mg oral dose in adults, the peak plasma concentration is approximately 2.6 µg/mL at 2 hours, which then decreases to 1.45 µg/mL at 24 hours.

While food can slightly decrease the rate of absorption, the overall extent of absorption is not significantly impacted. However, the absorption of doxycycline can be hindered by the presence of divalent and trivalent cations such as iron, aluminum, calcium, and magnesium, which can form chelation complexes with the drug.

Distribution

Doxycycline is widely distributed throughout the body tissues and fluids due to its lipophilic nature. It has a volume of distribution of approximately 0.7 L/kg. The drug is about 80-90% bound to plasma proteins. Doxycycline is known to cross the placenta and is found in fetal tissues.

Metabolism

Doxycycline undergoes minimal metabolism in the body. It is primarily concentrated in the liver and secreted in an unchanged, biologically active form in the bile.

Excretion

The elimination of doxycycline occurs through both renal and fecal routes. In individuals with normal renal function, about 40% of the drug is excreted in the urine within 72 hours. The remainder is eliminated through the feces. The serum half-life of doxycycline ranges from 18 to 22 hours, and this is not significantly altered in patients with impaired renal function.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of doxycycline from studies in healthy human volunteers.

Table 1: Single-Dose Oral Administration of Doxycycline (100 mg) in Healthy Volunteers

Parameter	Value	Reference
C _{max} (Maximum Plasma Concentration)	1,715.1 ng/mL	
T _{max} (Time to C _{max})	1.88 hours (median)	
AUC(0-∞) (Area Under the Curve)	28,586.5 ng·h/mL	
t _{1/2} (Elimination Half-life)	16.49 hours	
Bioavailability	>75%	

Table 2: Single-Dose Intravenous Administration of Doxycycline in Healthy Volunteers

Dose	C _{max} (Peak Plasma Concentration)	Reference
100 mg (1-hour infusion)	2.5 µg/mL	
200 mg (2-hour infusion)	3.6 µg/mL	

Experimental Protocols

This section details the methodologies employed in key studies to determine the pharmacokinetics and bioavailability of doxycycline.

Bioavailability Study of Doxycycline Capsules

- Study Design: This was an open-label, randomized, two-period crossover study.
- Subjects: The study included 24 healthy male volunteers.

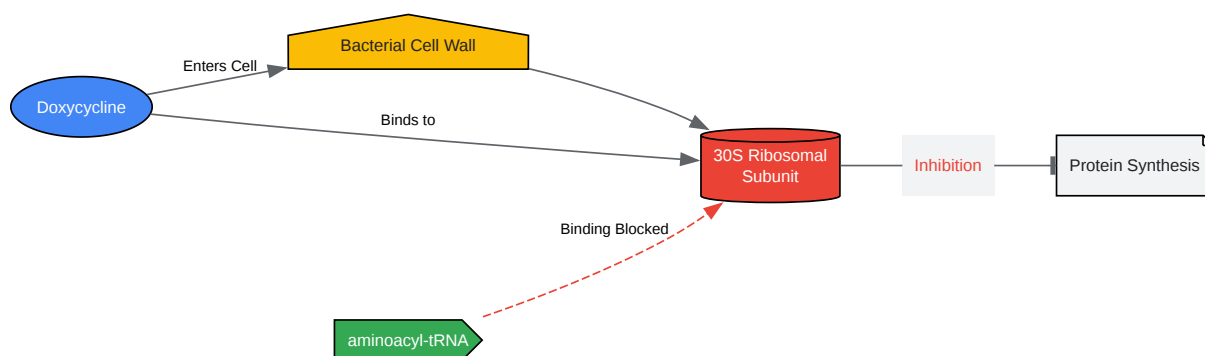
- **Procedure:** Subjects received a single 100 mg dose of a test doxycycline hyclate capsule and a reference capsule, with a 16-day washout period between administrations. Blood samples were collected for up to 72 hours after each dose.
- **Analytical Method:** Doxycycline concentrations in plasma were determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
- **Pharmacokinetic Analysis:** Standard non-compartmental methods were used to determine pharmacokinetic parameters from the plasma concentration-time data.

Determination of Doxycycline in Human Plasma

- **Method:** A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of doxycycline in human plasma.
- **Sample Preparation:** Doxycycline was extracted from human plasma using solid-phase extraction. Demeclocycline was used as an internal standard.
- **Chromatography:** Separation was achieved on a reverse-phase C18 column.
- **Detection:** Mass spectrometry was used for detection, with transitions of 444.800 → 428.200 for doxycycline and 464.700 → 448.100 for the internal standard.
- **Validation:** The method was validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic and bioequivalence studies.

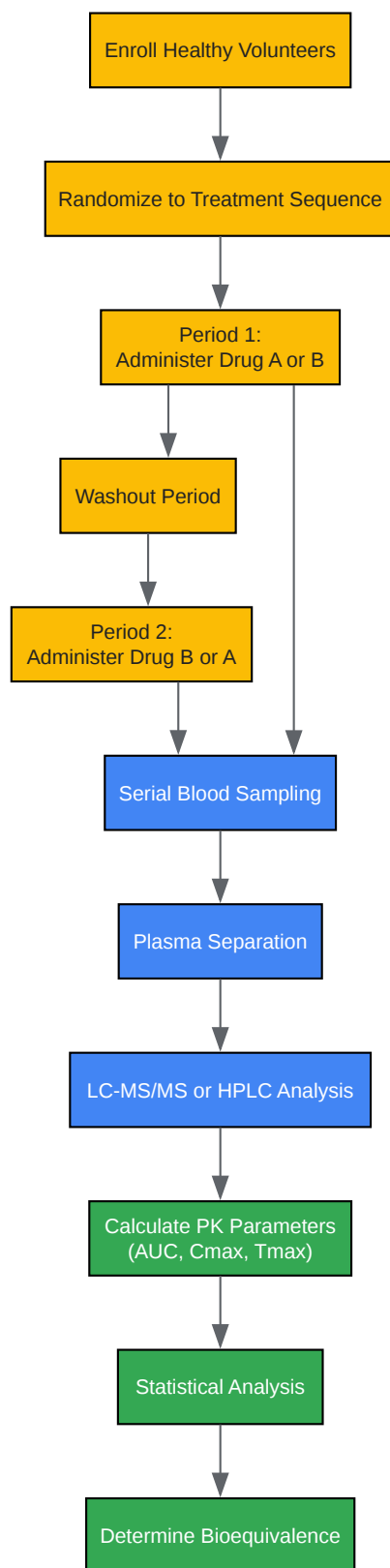
Visualizations

The following diagrams illustrate key concepts related to doxycycline's mechanism of action and experimental workflows.



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Caption: Mechanism of action of Doxycycline.



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Caption: Workflow of a typical bioavailability study.

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